molecular formula C7H8ClNO2 B3381284 2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol CAS No. 223797-68-0

2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol

Cat. No.: B3381284
CAS No.: 223797-68-0
M. Wt: 173.6 g/mol
InChI Key: JZVMYCUQRVEHGX-UHFFFAOYSA-N
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Description

2-[(5-Chloropyridin-3-yl)oxy]ethan-1-ol (CAS: 223797-68-0) is a pyridine derivative with the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol . The compound features a hydroxyl-terminated ethoxy group linked to a 5-chloropyridin-3-yl moiety. Current availability data indicate the compound is temporarily out of stock, though its synthesis pathways and derivatives are well-documented in chemical literature .

Properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMYCUQRVEHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol typically involves the reaction of 5-chloropyridine-3-ol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol with analogous pyridine derivatives, focusing on structural variations, molecular properties, and inferred reactivity.

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
This compound C₇H₈ClNO₂ 173.60 Ether-alcohol linkage; 5-chloro substitution on pyridine
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol C₈H₈ClFNO ~188.45 Longer propanol chain; 5-fluoro and 2-chloro substitutions on pyridine
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol C₉H₇ClNO ~180.45 Propargyl alcohol chain; 5-methyl and 2-chloro substitutions on pyridine
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine C₁₀H₁₃NO₃S₂ 259.35 Additional fluorophenyl ring; methylamine substitution; sulfur atoms
1-{2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}ethan-1-one C₁₃H₉ClFNO₂ 265.70 Ketone substitution (ethanone); 5-fluoro and 5-chloro substitutions
1-(5-Chloropyridin-3-yl)ethan-1-ol C₇H₈ClNO 157.45 Direct pyridine-alcohol linkage (secondary alcohol); no ether group

Structural and Functional Differences

Chain Length and Functional Groups The target compound’s ether-alcohol structure (ethan-1-ol linked via oxygen) contrasts with 1-(5-chloropyridin-3-yl)ethan-1-ol (), where the pyridine is directly bonded to the alcohol carbon. This ether linkage enhances hydrolytic stability compared to primary/secondary alcohols .

Substituent Effects on Pyridine Ring Electron-withdrawing groups (EWGs): The 5-chloro substituent in the target compound reduces pyridine basicity, while analogs with 5-fluoro () or 5-methyl () substitutions alter electronic and steric profiles.

Heteroatom and Hybrid Structures

  • The methylamine-substituted derivative (–8) introduces a basic nitrogen, enabling salt formation and solubility modulation. Sulfur atoms in its structure could participate in disulfide bonding or metal coordination .
  • Ketone analogs (–10) lack the hydroxyl group, reducing hydrogen-bonding capacity but offering sites for nucleophilic addition or condensation reactions .

Inferred Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like the ketone derivative. However, the ether linkage reduces solubility relative to primary alcohols (e.g., ) .
  • Stability : Ethers (target compound) are generally more stable toward oxidation than alcohols () but less reactive than propargyl derivatives () .
  • Bioactivity Potential: Fluorinated analogs (–10) may exhibit improved metabolic stability and bioavailability due to fluorine’s resistance to enzymatic degradation .

Biological Activity

2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol is a compound of interest due to its potential biological activities. It features a chlorinated pyridine ring, which is known to influence the compound's reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound can undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to aldehydes or carboxylic acids.
  • Reduction : Can be reduced to form corresponding alcohols or amines.
  • Substitution : The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols.

This compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction is crucial for its biological effects, which may include antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that derivatives of chloropyridine compounds exhibit significant antimicrobial properties. For instance, a related compound, 8-(5-chloropyridin-3-yloxy)caffeine, showed a minimum inhibitory concentration (MIC) of 15.6 μg/mL against certain pathogens . This suggests that this compound may also exhibit similar properties.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of chloropyridine derivatives found that these compounds could effectively inhibit specific enzymes involved in cancer progression. The mechanism involved binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity .

Case Study 2: Antiviral Properties

Research into similar compounds has revealed antiviral properties against SARS-CoV-2, suggesting that modifications in the chloropyridine structure can enhance binding affinity to viral proteins. This opens avenues for exploring this compound as a potential antiviral agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (μg/mL)
2-[(5-chloropyridin-3-yloxy)]caffeineStrong antimicrobial15.6
2-[(5-bromopyridin-3-yloxy]ethan-1-olModerate antimicrobialTBD
2-[(5-fluoropyridin-3-yloxy]ethan-1-olWeak antimicrobialTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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